Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate
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Overview
Description
Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The addition of a fluorine atom to the aromatic ring.
Trifluoromethylation: The incorporation of a trifluoromethyl group.
Esterification: The formation of the ester group by reacting the carboxylic acid with methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.
Reduction Reactions: Where the ester group can be reduced to an alcohol.
Oxidation Reactions: Where the aromatic ring can be oxidized to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the ester group.
Oxidation: Potassium permanganate (KMnO4) can be used for the oxidation of the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce alcohols.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes within cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-fluoro-6-methylbenzoate: Similar structure but lacks the trifluoromethyl group.
Methyl 4-bromo-2,6-difluorobenzoate: Contains an additional fluorine atom but no trifluoromethyl group.
Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)phenylacetate: Similar structure with an acetyl group instead of a benzoate ester.
Properties
IUPAC Name |
methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)7-5(9(12,13)14)2-4(10)3-6(7)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLLXERRZPMGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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